molecular formula C9H9BrCl2N2 B2706598 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1803599-16-7

5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2706598
CAS No.: 1803599-16-7
M. Wt: 295.99
InChI Key: QNTQSHMOWZEOOU-UHFFFAOYSA-N
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Description

5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride typically involves multiple steps, including bromination, chloromethylation, and hydrochloride formation. One common method starts with the bromination of 1-methyl-1H-1,3-benzodiazole to introduce the bromine atom at the 5-position. This is followed by a chloromethylation reaction to introduce the chloromethyl group at the 2-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the following steps:

  • Bromination : Introduction of a bromine atom at the 5-position of the benzodiazole ring using bromine or N-bromosuccinimide (NBS).
  • Chloromethylation : Introduction of a chloromethyl group at the 2-position using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Hydrochloride Formation : The final step involves forming the hydrochloride salt to enhance stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects. This mechanism positions the compound as a candidate for further research in drug development, particularly in targeting neurological and psychiatric disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzodiazole derivatives. For instance, derivatives have shown effectiveness against various cancer cell lines:

  • MCF Cell Line : Flow cytometry revealed that related compounds accelerate apoptosis in MCF cell lines with IC50 values indicating significant cytotoxicity .
  • Tumor Growth Suppression : In vivo studies demonstrated that certain benzodiazole derivatives significantly suppress tumor growth in mice models .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain IC50 (µM)
Staphylococcus aureus25.72 ± 3.95
Escherichia coli30.00 ± 4.10
Methicillin-resistant S. aureus22.50 ± 2.50

These results suggest that the compound could be developed as an antimicrobial agent .

Study on Anticancer Activity

A recent study investigated the anticancer activity of a novel derivative of benzodiazole similar to this compound. The derivative was tested against glioblastoma cell lines with results showing an IC50 value of 45.2 ± 13.0 µM, indicating moderate efficacy compared to established chemotherapeutics like Doxorubicin, which has an IC50 of approximately 0.31 µM .

Antimicrobial Efficacy Research

In another study focusing on antimicrobial properties, several benzodiazole derivatives were synthesized and tested against various bacterial strains. The findings indicated that compounds with similar structural features exhibited significant antibacterial activity, reinforcing the potential for developing new therapeutic agents based on this scaffold .

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2.ClH/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTQSHMOWZEOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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